molecular formula C11H22N2O B7919807 1-[2-(Isopropylamino-methyl)-piperidin-1-yl]-ethanone

1-[2-(Isopropylamino-methyl)-piperidin-1-yl]-ethanone

Cat. No.: B7919807
M. Wt: 198.31 g/mol
InChI Key: UFUCTISYKKABBM-UHFFFAOYSA-N
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Description

1-[2-(Isopropylamino-methyl)-piperidin-1-yl]-ethanone is an organic compound with a complex structure that includes a piperidine ring substituted with an isopropylamino-methyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Isopropylamino-methyl)-piperidin-1-yl]-ethanone typically involves the reaction of piperidine with isopropylamine and an appropriate ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reaction mixture to promote the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Isopropylamino-methyl)-piperidin-1-yl]-ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamino group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

1-[2-(Isopropylamino-methyl)-piperidin-1-yl]-ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its structural features.

    Medicine: Research into its potential therapeutic effects, such as its role as a precursor to pharmacologically active compounds, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism by which 1-[2-(Isopropylamino-methyl)-piperidin-1-yl]-ethanone exerts its effects involves its interaction with specific molecular targets. The isopropylamino group can interact with receptors or enzymes, potentially modulating their activity. The piperidine ring provides a stable framework that can facilitate binding to biological targets, while the ethanone moiety may participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

    Bisoprolol: A beta-blocker with a similar isopropylamino group but different overall structure and pharmacological properties.

    Propranolol: Another beta-blocker with structural similarities but distinct therapeutic uses.

    Metoprolol: Shares the isopropylamino group but has a different mechanism of action and clinical applications.

Uniqueness: 1-[2-(Isopropylamino-methyl)-piperidin-1-yl]-ethanone is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[2-[(propan-2-ylamino)methyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-9(2)12-8-11-6-4-5-7-13(11)10(3)14/h9,11-12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUCTISYKKABBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCCCN1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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